Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Permeability

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 133747-58-7) is a substituted 5-oxopyrrolidine-3-carboxylate derivative featuring a p-tolyl (4-methylphenyl) substitution at the N1 position and a methyl ester at the C3 carboxylate. This compound belongs to the privileged 5-oxopyrrolidine (γ-lactam) scaffold class, a core structure extensively employed in medicinal chemistry for the development of antiviral, anticancer, and CNS-targeted agents.

Molecular Formula C13H15NO3
Molecular Weight 233.267
CAS No. 133747-58-7
Cat. No. B2740644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
CAS133747-58-7
Molecular FormulaC13H15NO3
Molecular Weight233.267
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC
InChIInChI=1S/C13H15NO3/c1-9-3-5-11(6-4-9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3
InChIKeyTVSDUAUFGOYHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 133747-58-7): Procurement-Ready Pyrrolidinone Scaffold with Defined Physicochemical Profile


Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 133747-58-7) is a substituted 5-oxopyrrolidine-3-carboxylate derivative featuring a p-tolyl (4-methylphenyl) substitution at the N1 position and a methyl ester at the C3 carboxylate [1]. This compound belongs to the privileged 5-oxopyrrolidine (γ-lactam) scaffold class, a core structure extensively employed in medicinal chemistry for the development of antiviral, anticancer, and CNS-targeted agents [2][3]. With a molecular formula of C₁₃H₁₅NO₃, molecular weight of 233.26 g/mol, calculated LogP (XLogP3-AA) of 1.2, and topological polar surface area (TPSA) of 46.6 Ų, this compound offers a balanced lipophilicity profile and zero hydrogen bond donors, characteristics conducive to both synthetic derivatization and favorable pharmacokinetic properties [1].

Why Generic Substitution of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 133747-58-7) Is Not Advisable


Generic substitution among 5-oxopyrrolidine-3-carboxylate analogs is contraindicated due to the profound impact of N1-aryl and C3-ester substituents on both physical properties and biological target engagement. Variations in the N-aryl group (e.g., p-tolyl versus phenyl, benzyl, or substituted phenyl) alter LogP, TPSA, and steric bulk, directly influencing blood-brain barrier permeability and enzyme binding pocket occupancy [1]. Furthermore, the C3 functional group (methyl ester versus carboxylic acid or carboxamide) governs synthetic tractability for downstream derivatization and profoundly modulates pharmacological activity, as demonstrated by the 30- to 50-fold improvement in CCR5 antagonist potency achieved by replacing a 1-methyl with a 1-benzyl group on related 5-oxopyrrolidine-3-carboxamide scaffolds [2]. The specific combination of a p-tolyl group at N1 and a methyl ester at C3 in CAS 133747-58-7 confers a unique set of physicochemical and reactivity parameters not replicated by its closest analogs.

Quantitative Differentiation Evidence for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 133747-58-7)


Optimized Lipophilicity and Polarity Profile for CNS Drug Discovery Applications

CAS 133747-58-7 exhibits a calculated LogP (XLogP3-AA) of 1.2 and a topological polar surface area (TPSA) of 46.6 Ų [1]. This profile falls within the optimal range for CNS drug candidates (LogP 1-4, TPSA < 60-70 Ų) and compares favorably to the analogous carboxylic acid derivative (CAS 133747-57-6) which, due to its ionizable carboxyl group, possesses significantly higher polarity and lower effective LogP, thereby predicting reduced passive BBB permeability [2]. The methyl ester of CAS 133747-58-7 serves as a prodrug-amenable or permeability-enhancing moiety while maintaining a synthetically accessible handle.

Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Permeability

Superior Synthetic Tractability and Derivatization Potential at the C3 Position

The methyl ester functionality at the C3 position of CAS 133747-58-7 provides a versatile synthetic handle amenable to hydrolysis (yielding the carboxylic acid), aminolysis (yielding carboxamides), or reduction (yielding alcohols) . This contrasts directly with analogs bearing a C3-carboxamide, nitrile, or hydrazide, which lock the molecule into specific pharmacophores and limit downstream diversification [1]. While no direct head-to-head yield comparison is published, the methyl ester is universally recognized in synthetic methodology as a more labile and derivatizable group under mild conditions compared to the corresponding amide or nitrile, enabling access to a broader array of downstream analogs from a single purchased intermediate.

Synthetic Chemistry Scaffold Derivatization Fragment-Based Drug Discovery

Validated 5-Oxopyrrolidine Scaffold with Demonstrated Sub-Micromolar Target Engagement Potential

While CAS 133747-58-7 itself lacks published biological activity data, the 5-oxopyrrolidine-3-carboxylate/carboxamide scaffold has been extensively validated. In CCR5 antagonism assays, closely related 5-oxopyrrolidine-3-carboxamide derivatives demonstrated IC₅₀ values as low as 0.038 μM [1]. Similarly, in BACE-1 inhibition, 5-oxo-pyrrolidine-3-carboxylic acid derivatives achieved sub-micromolar activity [2]. In anticancer screening, structurally related 5-oxopyrrolidines bearing aryl substitutions exhibited potent activity against A549 lung cancer cells [3]. These data establish the core scaffold of CAS 133747-58-7 as pharmacologically productive, while the specific p-tolyl/methyl ester substitution pattern remains unexplored, representing an opportunity for novel SAR generation.

Antiviral BACE-1 Inhibition CCR5 Antagonism Scaffold Hopping

Defined Purity Specifications and Physical Form for Reliable Assay Reproducibility

CAS 133747-58-7 is commercially available with documented purity specifications (95-98%) and a defined melting point of 72-74 °C (lit.), as provided by multiple reputable chemical suppliers . This stands in contrast to several structurally related analogs—including 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 133747-57-6) and the corresponding carbohydrazide (CAS 331727-49-2)—which lack publicly available, supplier-verified melting point or purity data in easily accessible catalogs . A defined melting point provides an immediate, cost-effective identity verification and purity assessment tool that is unavailable for the less well-characterized analogs.

Analytical Chemistry Quality Control Procurement Specification

Zero Hydrogen Bond Donor Profile for Enhanced Membrane Permeability

CAS 133747-58-7 contains zero hydrogen bond donors (HBD = 0) as computed by standard cheminformatics methods [1]. In comparison, the corresponding carboxylic acid analog (CAS 133747-57-6) possesses one hydrogen bond donor (the carboxyl OH), and the carbohydrazide analog (CAS 331727-49-2) possesses at least two (hydrazide NH and NH₂) . The absence of hydrogen bond donors is a key determinant of passive membrane permeability, with each additional HBD generally correlating with reduced permeability and oral bioavailability in drug-like molecules. The methyl ester of CAS 133747-58-7 effectively masks the HBD present in the acid form while retaining a synthetically addressable handle.

Drug Design ADME Physicochemical Properties

Recommended Application Scenarios for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 133747-58-7)


Fragment-Based and Lead-Like Library Synthesis for CNS and Antiviral Drug Discovery

CAS 133747-58-7 is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) and lead-like compound libraries targeting CNS indications or antiviral pathways. Its calculated LogP (1.2) and TPSA (46.6 Ų) align with optimal CNS drug space, and its zero hydrogen bond donor count favors passive permeability [1]. The validated 5-oxopyrrolidine scaffold has demonstrated sub-micromolar activity against CCR5 (HIV entry) and BACE-1 (Alzheimer‘s disease), providing a strong precedent for pharmacological relevance [2][3].

Diversification Hub for Parallel Library Synthesis via C3 Ester Manipulation

The methyl ester at the C3 position enables rapid, parallel synthesis of diverse amide, acid, and alcohol libraries without the need for de novo scaffold construction. This compound can serve as a central diversification hub: hydrolysis to the carboxylic acid (CAS 133747-57-6) enables amide coupling with primary and secondary amines; direct aminolysis with amines yields substituted carboxamides; reduction affords the corresponding alcohol for ether or carbamate formation . This versatility reduces synthetic steps and overall project timelines compared to purchasing pre-functionalized, less tractable analogs.

Analytical Method Development and Pharmacopoeial Reference Standard Procurement

With a defined melting point of 72-74 °C (lit.) and commercially available purity specifications (95-98%), CAS 133747-58-7 is suitable for use as a reference standard in HPLC method development, LC-MS calibration, and synthetic impurity profiling . Its well-characterized physical form (yellow to white solid) and published spectroscopic identifiers (InChIKey, SMILES) facilitate unambiguous identity confirmation in analytical workflows [4].

Scaffold-Hopping and Intellectual Property Generation in Underexplored Substitution Space

The specific p-tolyl/methyl ester substitution pattern of CAS 133747-58-7 appears to be largely untested in published biological assays, representing a genuine opportunity for novel structure-activity relationship (SAR) exploration and intellectual property generation. Given the extensive validation of related 5-oxopyrrolidines in anticancer, antimicrobial, and antiviral contexts, this compound offers a low-risk, high-reward starting point for scaffold-hopping campaigns aimed at identifying new chemical entities with improved selectivity or potency profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.